Licoagrochalcone A
Licoagrochalcone A
Licoagrochalcone a belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, licoagrochalcone a is considered to be a flavonoid lipid molecule. Licoagrochalcone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, licoagrochalcone a is primarily located in the membrane (predicted from logP). Outside of the human body, licoagrochalcone a can be found in herbs and spices and tea. This makes licoagrochalcone a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
202815-28-9
VCID:
VC0150316
InChI:
InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+
SMILES:
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C
Molecular Formula:
C20H20O4
Molecular Weight:
324.4 g/mol
Licoagrochalcone A
CAS No.: 202815-28-9
Reference Standards
VCID: VC0150316
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
CAS No. | 202815-28-9 |
---|---|
Product Name | Licoagrochalcone A |
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ |
Standard InChIKey | TVUGLERLRIQATC-BJMVGYQFSA-N |
Isomeric SMILES | CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C |
SMILES | CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C |
Description | Licoagrochalcone a belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, licoagrochalcone a is considered to be a flavonoid lipid molecule. Licoagrochalcone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, licoagrochalcone a is primarily located in the membrane (predicted from logP). Outside of the human body, licoagrochalcone a can be found in herbs and spices and tea. This makes licoagrochalcone a a potential biomarker for the consumption of these food products. |
PubChem Compound | 11099375 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume